molecular formula C22H18FN5O2 B2767399 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1251568-27-0

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2767399
CAS RN: 1251568-27-0
M. Wt: 403.417
InChI Key: DDYTUCCDUZLNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
The exact mass of the compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : Piperazine and triazolo-pyrazine derivatives were synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, showing potential as antimicrobials (Patil et al., 2021).

Anticancer Applications

  • Anticancer Properties : Novel carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol-piperazin substituted with pyrazolo[1,5-a]pyrimidine showed good anticancer activity against HeLa cell line, indicating their potential as anticancer agents (Kumar et al., 2016).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Heterocyclic sulfonamide derivatives were investigated as inhibitors of carbonic anhydrase isozymes, showing inhibitory activity and potential therapeutic applications in treating conditions associated with these enzymes (Sławiński et al., 2013).

Synthesis of Novel Compounds

  • Novel Synthesis Approaches : Research into the synthesis of new heterocyclic derivatives incorporating piperazine moiety has led to the development of compounds with potential for further pharmacological evaluation (Bhatt et al., 2016).

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-14-11-17(8-9-19(14)23)28-21(15-5-4-10-24-13-15)20(26-27-28)22(29)25-16-6-3-7-18(12-16)30-2/h3-13H,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYTUCCDUZLNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.